molecular formula C7H6F3N B1303331 2,3,4-Trifluorobenzylamine CAS No. 235088-67-2

2,3,4-Trifluorobenzylamine

Cat. No.: B1303331
CAS No.: 235088-67-2
M. Wt: 161.12 g/mol
InChI Key: YIWUAPISITUDBY-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzylamine is an organic compound with the molecular formula C7H6F3N. It is a fluorinated benzylamine derivative, characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 3, and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluorobenzylamine typically involves the reduction of 2,3,4-trifluorobenzonitrile. One common method includes the use of anhydrous ammonia and a suitable reducing agent under controlled conditions. For instance, a solution of 2,3,4-trifluorobenzonitrile in 2-propanol can be reacted with anhydrous ammonia at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorobenzylamine can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction Reactions: It can be reduced further to form different amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products:

Scientific Research Applications

2,3,4-Trifluorobenzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorobenzylamine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

    2,4,6-Trifluorobenzylamine: Similar in structure but with fluorine atoms at different positions.

    2,3,5-Trifluorobenzylamine: Another isomer with a different fluorine substitution pattern.

    2,3,6-Trifluorobenzylamine: Yet another isomer with a unique substitution pattern.

Uniqueness: 2,3,4-Trifluorobenzylamine is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other isomers and valuable for specific applications where this substitution pattern is advantageous .

Properties

IUPAC Name

(2,3,4-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWUAPISITUDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CN)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380345
Record name 2,3,4-Trifluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235088-67-2
Record name 2,3,4-Trifluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 235088-67-2
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